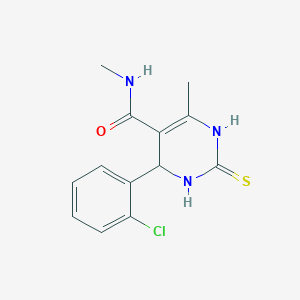![molecular formula C19H19Cl2N3O5S B297730 N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B297730.png)
N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide, commonly known as DCM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DCM is a sulfonamide derivative that has been synthesized using a variety of methods.
作用機序
The mechanism of action of DCM is not fully understood. However, it has been suggested that DCM may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DCM may also inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation.
Biochemical and Physiological Effects:
DCM has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that DCM can inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. DCM has also been shown to have anti-inflammatory and antioxidant properties. In addition, DCM has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using DCM in lab experiments is its potential as a starting material for the synthesis of other compounds. DCM has also been shown to have a range of biological activities, making it a useful tool in medicinal chemistry research. However, the complex synthesis method and potential safety hazards associated with DCM make it challenging to work with in the lab.
将来の方向性
There are many potential future directions for research on DCM. One area of interest is the development of DCM-based anticancer agents. Researchers may also investigate the neuroprotective effects of DCM and its potential applications in the treatment of neurodegenerative diseases. In addition, the synthesis of novel DCM derivatives may lead to the development of new compounds with improved biological activities.
Conclusion:
In conclusion, DCM is a sulfonamide derivative that has been of great interest to the scientific community due to its potential applications in various fields. The synthesis of DCM is a complex process that requires careful attention to detail and safety precautions. DCM has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The mechanism of action of DCM is not fully understood, but it has been shown to have a range of biochemical and physiological effects. There are many potential future directions for research on DCM, making it an exciting area of study for scientists.
合成法
DCM can be synthesized using various methods, including the reaction of 3,4-dichloroaniline with 2-amino-2-(2-hydroxyethyl)-1,3-propanediol in the presence of methanesulfonyl chloride. Another method involves the reaction of 3,4-dichloroaniline with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid in the presence of thionyl chloride. The synthesis of DCM is a complex process that requires careful attention to detail and safety precautions.
科学的研究の応用
DCM has been extensively studied for its potential applications in various fields. It has been used as a starting material for the synthesis of other compounds, such as sulfonamides and hydrazones. DCM has also been used as a ligand in the synthesis of metal complexes. In addition, DCM has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents.
特性
分子式 |
C19H19Cl2N3O5S |
|---|---|
分子量 |
472.3 g/mol |
IUPAC名 |
2-(3,4-dichloro-N-methylsulfonylanilino)-N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H19Cl2N3O5S/c1-12(13-3-6-17-18(9-13)29-8-7-28-17)22-23-19(25)11-24(30(2,26)27)14-4-5-15(20)16(21)10-14/h3-6,9-10H,7-8,11H2,1-2H3,(H,23,25)/b22-12+ |
InChIキー |
HJBSRGUDBGSNAP-WSDLNYQXSA-N |
異性体SMILES |
C/C(=N\NC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C)/C2=CC3=C(C=C2)OCCO3 |
SMILES |
CC(=NNC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C)C2=CC3=C(C=C2)OCCO3 |
正規SMILES |
CC(=NNC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C)C2=CC3=C(C=C2)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297648.png)
![N-(2-cyanoethyl)-N-({5-[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297650.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297651.png)
![N-(2-cyanoethyl)-N-({5-[(1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297653.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297654.png)
![2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B297656.png)
![Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297657.png)
![N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297659.png)
![7-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297661.png)
![5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297663.png)
![2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide](/img/structure/B297665.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B297670.png)
![5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297673.png)
